molecular formula C14H24N2O B8109209 4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine

4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine

Cat. No.: B8109209
M. Wt: 236.35 g/mol
InChI Key: IFUDTPWKCXRDOX-UHFFFAOYSA-N
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Description

4-(3-Azaspiro[55]undec-7-en-9-yl)morpholine is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of suitable solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It may serve as a tool compound to elucidate the mechanisms of action of related molecules.

    Industry: In the chemical industry, 4-(3-Azaspiro[5

Mechanism of Action

The mechanism of action of 4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting the activity of target proteins. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different functional groups.

    Spiro[5.5]undecane derivatives: Compounds with variations in the spirocyclic framework, such as different substituents on the ring system.

Uniqueness

4-(3-Azaspiro[5.5]undec-7-en-9-yl)morpholine is unique due to its specific combination of the spirocyclic framework and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(3-azaspiro[5.5]undec-10-en-9-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-3-14(5-7-15-8-6-14)4-2-13(1)16-9-11-17-12-10-16/h1,3,13,15H,2,4-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUDTPWKCXRDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C=CC1N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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